molecular formula C24H32FN3O4 B2780045 2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diisopropylacetamide CAS No. 886900-62-5

2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diisopropylacetamide

Cat. No.: B2780045
CAS No.: 886900-62-5
M. Wt: 445.535
InChI Key: HCNAIZAXGREXDH-UHFFFAOYSA-N
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Description

2-((6-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diisopropylacetamide is a chemical compound with the molecular formula C24H32FN3O4 and a molecular weight of 445.5 g/mol . It is supplied for use in research and development laboratories. The structure of this molecule features a 4H-pyran-4-one core linked to a 4-(4-fluorophenyl)piperazine moiety and an N,N-diisopropylacetamide group . The 4-(4-fluorophenyl)piperazine subunit is a common pharmacophore found in compounds investigated for various biological activities, suggesting this compound may be of interest in medicinal chemistry and drug discovery programs . Researchers can utilize this compound as a standard or building block in their projects. The specific applications, research value, and mechanism of action for this compound are proprietary and should be determined by the qualified researcher. Handling should be performed by trained professionals in a controlled laboratory setting. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN3O4/c1-17(2)28(18(3)4)24(30)16-32-23-15-31-21(13-22(23)29)14-26-9-11-27(12-10-26)20-7-5-19(25)6-8-20/h5-8,13,15,17-18H,9-12,14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNAIZAXGREXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant. These drugs have a wide range of biological and pharmaceutical activity, suggesting that the compound might interact with multiple targets.

Biochemical Pathways

Given the wide range of biological activities associated with piperazine derivatives, it’s likely that this compound could affect multiple pathways

Result of Action

Given the wide range of biological activities associated with piperazine derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level

Biological Activity

2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diisopropylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical structure, biological properties, and relevant research findings.

Chemical Structure

The compound's IUPAC name is 2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N,N-diisopropylacetamide. Its molecular formula is C23H24FN3O5C_{23}H_{24}FN_3O_5, with a molecular weight of approximately 441.46 g/mol. The structural complexity includes a piperazine moiety, which is often associated with various pharmacological activities.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic effects, particularly in the realms of:

Anticancer Activity

A study conducted on structurally related compounds revealed significant cytotoxicity against human colon cancer (HCT 116) cells, with IC50 values indicating effectiveness comparable to established chemotherapeutics like doxorubicin . The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways.

CompoundCell LineIC50 (μM)Reference
2-((6-(...))HCT 116<10
DoxorubicinHCT 1160.5

Antimicrobial Studies

While direct studies on 2-((6-(...)) are sparse, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria. For example, thiazole derivatives have been reported to inhibit bacterial growth effectively . The structural features that contribute to this activity include electron-withdrawing groups that enhance binding affinity to bacterial enzymes.

Compound TypeActivity TypeMIC (μg/mL)Reference
Thiazole DerivativeAntibacterial31.25
Fluorinated PiperazineAntifungalNot specified

Neuropharmacological Effects

The piperazine structure is often associated with modulation of serotonin receptors, which could lead to anxiolytic effects. Compounds with similar structures have been shown to reduce anxiety-like behaviors in animal models . Further research is needed to ascertain the specific effects of 2-((6-(...)) on neurotransmitter systems.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds containing piperazine derivatives often exhibit antidepressant effects. The piperazine ring in this compound may interact with serotonin and dopamine receptors, contributing to its potential as an antidepressant agent. A study demonstrated that similar piperazine derivatives showed significant binding affinity for dopamine transporters, suggesting that this compound could be explored for treating mood disorders .

Anticancer Research

The compound's ability to inhibit specific enzymes involved in cancer progression makes it a candidate for anticancer drug development. Similar structures have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP have therapeutic potential in cancer treatment, particularly in tumors with BRCA mutations .

Neuropharmacology

Given its structural components, the compound may also be investigated for neuropharmacological applications. The piperazine moiety is known to enhance central nervous system penetration, suggesting potential use in treating neurological disorders such as schizophrenia or anxiety disorders .

Table 1: Comparative Analysis of Similar Compounds

Compound NameStructurePharmacological ActivityReferences
Compound AStructure AAntidepressant
Compound BStructure BPARP Inhibitor
Compound CStructure CNeuroprotective

Case Study: Inhibition of PARP

In a recent study exploring the inhibition of PARP by related compounds, it was found that analogs with similar structural features exhibited potent inhibitory activity against PARP-1 while minimizing effects on PARP-2. This selectivity is crucial for reducing side effects associated with broader PARP inhibition. The findings suggest that 2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diisopropylacetamide could be optimized for enhanced selectivity and potency in future drug development efforts .

Comparison with Similar Compounds

Structural Motifs and Functional Groups

Key Analogues :

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) Core Structure: Pyrazolo-pyrimidine with a 4-oxo-chromen substituent. Shared Features: Fluorophenyl group, amide linkage, and bulky substituents (isopropyl).

(4aR)-N-[2-(6-Chloro-5-cyanopyridin-3-yl)-4-(trifluoromethyl)phenyl]-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (Example 68, ) Core Structure: Pyrrolo-pyridazine with trifluoromethyl and difluorophenyl groups. Shared Features: Fluorinated aryl rings and amide bonds. Divergence: The pyrrolo-pyridazine core may confer distinct electronic properties compared to the pyran system, affecting solubility and metabolic stability .

2-(2,6-Difluorophenyl)-5-(4-(2-Hydroxy-3-(4-Hydroxypiperidin-1-yl)propoxy)phenyl)oxazole-4-carboxamide (1082443-80-8, )

  • Core Structure : Oxazole with a hydroxypiperidine-propoxy chain.
  • Shared Features : Fluorophenyl groups and amide bonds.
  • Divergence : The oxazole core and hydroxypiperidine substituent may enhance polarity, improving aqueous solubility relative to the target compound’s diisopropylacetamide .

Physicochemical Properties

Property Target Compound Example 53 () 1082443-80-8 ()
Molecular Weight Not explicitly reported 589.1 (M++1) ~550 (estimated)
LogP (Predicted) High (diisopropyl groups) Moderate (isopropyl substituent) Moderate (hydroxy groups)
Solubility Likely low (lipophilic groups) Improved by polar pyrazolo-pyrimidine Higher due to hydroxypiperidine

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/CatalystsTemperatureSolventYield (%)
1Pd/C, H₂ (1 atm)60°CEtOH~65
2DIC, DMAPRTDMF~50
3Silica gel-CH₂Cl₂>90

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., ESI+ mode, accuracy <5 ppm) .
  • HPLC-PDA (C18 column, gradient elution with acetonitrile/water) to assess purity (>95%) .

Basic: How is the compound’s preliminary biological activity evaluated?

Initial screening typically involves:

  • Receptor binding assays (e.g., serotonin/dopamine receptors) to identify target affinity .
  • In vitro cytotoxicity studies (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition tests (e.g., kinase assays) using fluorescence-based readouts .

Advanced: How can reaction yields be optimized during large-scale synthesis?

  • Catalyst screening : Replace Pd/C with Pd(OAc)₂/XPhos for higher efficiency in coupling reactions .
  • Solvent optimization : Use DMF instead of THF to improve solubility of intermediates .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hr) while maintaining yield .

Advanced: What reaction mechanisms govern key transformations in its synthesis?

  • Nucleophilic substitution at the pyran ring: The 3-hydroxy group acts as a leaving group, with diisopropylamine attacking under basic conditions (SN2 mechanism) .
  • Oxidation of dihydropyran : MnO₂ or DDQ selectively oxidizes the 4-position to a ketone without side reactions .

Advanced: How can structure-activity relationship (SAR) studies improve pharmacological properties?

SAR strategies include:

  • Modifying the fluorophenyl group : Replace with chlorophenyl or methoxyphenyl to enhance receptor selectivity .
  • Varying the diisopropylacetamide chain : Introduce polar groups (e.g., hydroxyl) to improve solubility .

Q. Table 2: SAR Trends in Analogous Compounds

ModificationBiological ImpactSource
Fluorophenyl → ChlorophenylIncreased 5-HT₁A affinity
Diisopropyl → CyclopropylReduced cytotoxicity
Pyran → Piperidine substitutionAltered metabolic stability

Advanced: What computational methods predict binding modes and pharmacokinetics?

  • Molecular docking (AutoDock Vina) with serotonin receptor crystal structures (PDB: 6WGT) to identify key interactions (e.g., hydrogen bonds with Asp116) .
  • ADMET prediction (SwissADME) to estimate logP (∼3.5), CYP450 inhibition, and blood-brain barrier penetration .

Advanced: How should researchers address contradictory bioactivity data across studies?

  • Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Cross-validate with structural analogs to isolate confounding variables (e.g., impurities in earlier batches) .
  • Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.